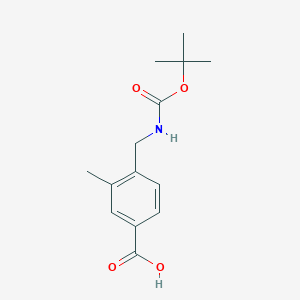
4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid
Vue d'ensemble
Description
The compound “4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid” is a unique chemical with the empirical formula C10H19NO4 . It is used in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(C(OC(C)(C)C)=O)CCCC(O)=O . This indicates that the compound contains a tert-butoxycarbonyl group attached to an amino group, which is further attached to a methyl group. This entire group is then attached to a benzoic acid moiety. Physical And Chemical Properties Analysis
This compound is a solid at room temperature and is soluble in methanol . It has a molecular weight of 217.26 and a predicted density of 1.178 g/cm3 . The compound has a predicted boiling point of 427.8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pharmaceutical Intermediates : A study by Feng (2005) describes a process for synthesizing Methyl 4-butyrylamino-3-methyl-5-aminobenzoate, a pharmaceutical intermediate, demonstrating a method with low cost and high yield, which is significant for the production of related compounds including 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid (Tao Feng, 2005).
Tert-Butyl Peroxybenzoate-promoted α-Methylation : Research by Guo et al. (2014) developed a method for α-methylation of 1,3-dicarbonyl compounds using tert-butyl peroxybenzoate, which serves as both the methyl source and radical initiator, highlighting a novel approach to methylation that could be relevant for the modification of 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid (Songjin Guo et al., 2014).
Chiral Intermediate Synthesis : Zhang Xingxian (2012) details the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate for sitagliptin, starting from L-aspartic acid. This research illustrates the intricate steps involved in producing chiral compounds, relevant to derivatives of 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid (Zhang Xingxian, 2012).
Application in Drug Development
HIV Protease Inhibitors : A concise synthesis of chiral building blocks for peptide-mimetic HIV protease inhibitors is discussed by Ikunaka et al. (2002), showcasing the potential of utilizing tert-butoxycarbonyl protected amino acids in developing treatments for HIV (M. Ikunaka et al., 2002).
Radioiodination of Monoclonal Antibodies : Vaidyanathan et al. (2001) explore the use of a polar substituent-containing acylation agent for the radioiodination of monoclonal antibodies, aiming to maximize retention of the label in tumor cells following internalization, a method potentially applicable for derivatives of 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid in diagnostic and therapeutic contexts (G. Vaidyanathan et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-7-10(12(16)17)5-6-11(9)8-15-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSXNPUVPYWTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


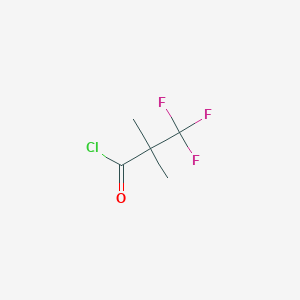
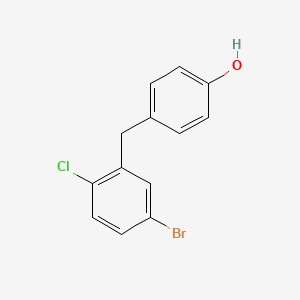


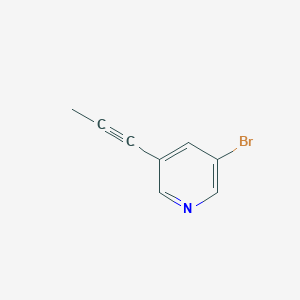
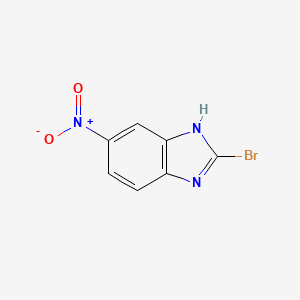
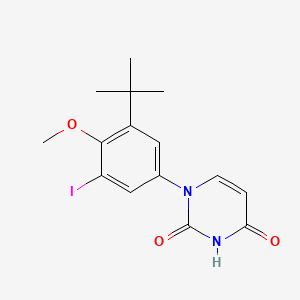
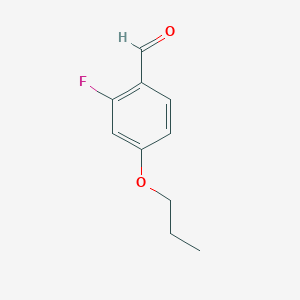
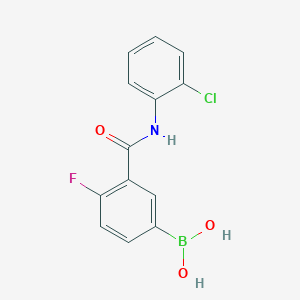



![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)